Mesotrione

Catalog No.
S590526
CAS No.
104206-82-8
M.F
C14H13NO7S
M. Wt
339.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesotrione

CAS Number

104206-82-8

Product Name

Mesotrione

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

Solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water)
Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5

Synonyms

(2-nitro-4-(methylsullfonyl))benzoylcyclohexane-1,3-dione, Callisto herbicide, mesotrione

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

Mode of Action and Weed Control Efficacy

  • Mechanism of action: Mesotrione inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants. HPPD plays a crucial role in the biosynthesis of carotenoids, pigments essential for photosynthesis. Disruption of HPPD activity by mesotrione leads to a depletion of carotenoids and the accumulation of a toxic byproduct, causing photobleaching and ultimately plant death [Source: US Environmental Protection Agency (EPA) - Mesotrione Human Health Risk Assessment for Amended Uses on Corn, ].
  • Weed control efficacy: Research studies evaluate the effectiveness of mesotrione against various weed species under different environmental conditions. These studies assess factors like application timing, dosage, and potential interactions with other herbicides or adjuvants [Source: Effects of mesotrione on the control efficiency and chlorophyll fluorescence parameters of Chenopodium album under simulated rainfall conditions, ].

Environmental Impact Assessment

  • Soil microbial communities: Studies investigate the potential effects of mesotrione on soil microbial communities, essential for maintaining soil health and fertility. Research suggests that mesotrione might have minimal impact at recommended application rates but could influence specific microbial populations at higher doses [Source: Effects of the herbicide mesotrione on soil enzyme activity and microbial communities, ].
  • Degradation and persistence in the environment: Research examines the breakdown pathways and persistence of mesotrione in soil and water. This information is crucial for understanding the potential environmental risks associated with its use [Source: The impact of mesotrione on several microbiological activity of chernozem soil, ].

Mesotrione is a synthetic herbicide primarily used in maize cultivation. It belongs to the triketone class of herbicides and is inspired by the natural compound leptospermone, which is found in the bottlebrush tree Callistemon citrinus. Mesotrione selectively inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of important plant compounds such as tocopherols and plastoquinone. This inhibition leads to a disruption in carotenoid production, resulting in a characteristic bleaching effect on susceptible plants, ultimately causing their death .

Mesotrione acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants []. HPPD plays a vital role in the carotenoid biosynthesis pathway, essential for photosynthesis. Disruption of this pathway by Mesotrione leads to the bleaching of plant tissues and ultimately, weed death [].

The primary chemical reaction involving mesotrione is its inhibition of HPPD. This enzyme catalyzes a key step in the biosynthetic pathway for carotenoids; thus, its inhibition leads to decreased chlorophyll production and subsequent plant bleaching. The K_i value for mesotrione against HPPD in Arabidopsis thaliana is approximately 10 picomolar, indicating its high potency .

The synthesis of mesotrione involves several steps:

  • Acid Chloride Reaction: 1,3-Cyclohexanedione reacts with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid.
  • Benzoylation: This reaction yields a benzoylated derivative.
  • Rearrangement: A catalytic amount of cyanide ion derived from acetone cyanohydrin rearranges the product to form mesotrione .

Mesotrione exhibits selective herbicidal activity against broadleaf weeds while being less harmful to maize and other monocot crops. Its mechanism involves disrupting carotenoid biosynthesis, leading to chlorophyll degradation and visual bleaching of treated plants . The herbicide shows efficacy both pre- and post-emergence, making it versatile for different application timings.

In studies, mesotrione has been shown to significantly affect chlorophyll fluorescence parameters and photosynthetic pigment content in target weeds like Chenopodium album, demonstrating its effectiveness under varying rainfall conditions .

The synthesis of mesotrione has been detailed in various patents and scientific literature. The primary method involves:

  • Acidylation: Reacting 2-nitryl-4-thiamphenicol benzoic acid with an acylating agent.
  • Formation of Intermediate Compounds: Generating intermediates that undergo further reactions to yield mesotrione.
  • Rearrangement: Utilizing cyanide ion catalysis to achieve the final product .

Mesotrione is predominantly employed in agriculture as a selective herbicide for controlling broadleaf weeds in maize crops. Its application can be conducted through ground or aerial methods, providing flexibility for farmers. The herbicide is effective against a variety of economically significant weed species, contributing to increased crop yields by minimizing competition .

Research has indicated that mesotrione does not exhibit genotoxic properties but may modulate the genotoxic effects of other herbicides like atrazine when assessed in mixtures using plant test systems such as Allium cepa. Additionally, studies have shown that mesotrione can elevate plasma tyrosine levels in mammals, leading to potential ocular and organ toxicity .

Environmental assessments have demonstrated that while mesotrione is practically non-toxic to birds and small mammals, it poses risks to aquatic life due to its long-lasting effects .

Several compounds exhibit similar herbicidal properties or belong to the same chemical class as mesotrione. Below is a comparison highlighting their unique features:

Compound NameChemical ClassMechanism of ActionUnique Features
MesotrioneTriketoneInhibits HPPD; disrupts carotenoid biosynthesisSelective for broadleaf weeds; low toxicity
AtrazineTriazineInhibits photosynthesis by blocking electron transportWidely used but has higher toxicity risks
SulcotrioneTriketoneSimilar mechanism as mesotrioneLess effective on certain weed species
S-MetolachlorChloroacetamideInhibits cell division and growthBroad-spectrum activity; used pre-emergence
NicosulfuronSulfonylureaInhibits acetolactate synthaseEffective against grass weeds

Mesotrione's uniqueness lies in its selective action against broadleaf weeds with minimal impact on maize crops, alongside its potent inhibition of HPPD compared to other herbicides .

Origins in Allelopathic Compound Discovery (Leptospermone Isolation)

The mesotrione story begins with the 1977 observation of suppressed weed growth beneath Callistemon citrinus (crimson bottlebrush) in California. Stauffer Chemical Company researchers identified leptospermone, a β-triketone compound, as the causative allelopathic agent. While leptospermone itself showed herbicidal activity (bleaching grass seedlings at 300 ppm), its field efficacy was limited by rapid photodegradation and high application requirements (>2 kg/ha).

Table 1: Key Properties of Leptospermone vs. Mesotrione

PropertyLeptospermoneMesotrione
Molecular FormulaC₁₀H₁₄O₃C₁₄H₁₃NO₇S
Soil Half-Life12–24 hours3–7 days
Application Rate2,000–3,000 g/ha75–150 g/ha
HPPD Inhibition (Kᵢ)1.2 μM6–18 pM
Selectivity Index*0.348.7

*Selectivity index = Maize ED₉₀ / Weed ED₉₀. Sources:

Integration into Global Maize Production Systems Post-2001 Registration

Following EPA approval in 2001, mesotrione adoption in US maize surged from 4% of acreage in 2002 to 35% by 2019. Key drivers include:

  • Broad-Spectrum Control: 94% efficacy against Amaranthus retroflexus and Chenopodium album at 100 g/ha.
  • Crop Safety: Maize metabolizes mesotrione 12× faster than weeds via cytochrome P450 CYP71C3v1.
  • Tank-Mix Flexibility: Synergy with atrazine (1:3 ratio) extends grass weed control to 28 days post-application.

Table 2: Global Mesotrione Usage Trends (2001–2025)

YearArea Treated (M ha)Volume Used (kt)Market Share (%)
20058.20.621.8
201536.71.824.1
202358.93.016.7
2025*67.43.457.9

*Projected. Sources:

Mesotrione functions as a potent competitive inhibitor of HPPD, an enzyme critical in the tyrosine degradation pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, a precursor for plastoquinone and α-tocopherol biosynthesis [5]. By binding to the enzyme's active site, mesotrione prevents the formation of homogentisate, leading to a cascade of metabolic disruptions.

The inhibition kinetics of mesotrione have been extensively characterized. Studies using recombinant HPPD from Arabidopsis thaliana demonstrate a dissociation constant (Ki) of 6–18 pM, reflecting its high affinity for the enzyme [5]. Structural analyses reveal that mesotrione's benzoylcyclohexane-1,3-dione moiety mimics the enol tautomer of HPP, enabling competitive displacement of the natural substrate [3]. This interaction is further stabilized by hydrogen bonding between the herbicide's keto groups and conserved residues in the HPPD active site.

The consequences of HPPD inhibition are multifaceted:

  • Plastoquinone Depletion: Plastoquinone-9, essential for photosynthetic electron transport and carotenoid biosynthesis, becomes deficient, impairing chloroplast function [1].
  • α-Tocopherol Deficiency: Loss of this lipid-soluble antioxidant compromises membrane integrity under oxidative stress [1].
  • Tyrosine Accumulation: Feedback inhibition of upstream enzymes disrupts aromatic amino acid metabolism [6].

Light intensity modulates mesotrione's efficacy. Under high-light conditions, Chlamydomonas reinhardtii exposed to mesotrione exhibited 75% greater PSII photoinhibition compared to low-light treatments, underscoring the interplay between herbicide activity and environmental factors [1].

Carotenoid Biosynthesis Disruption Pathways in Target Species

Carotenoid depletion constitutes a secondary effect of HPPD inhibition, arising from plastoquinone's role as a cofactor for phytoene desaturase. Mesotrione-treated plants exhibit characteristic bleaching symptoms due to the inability to stabilize chlorophyll in photosystem complexes.

In susceptible dicots like Amaranthus palmeri, mesotrione reduces carotenoid-to-chlorophyll ratios by 40–60% within 24 hours of application [2]. This disruption manifests as:

  • Impaired non-photochemical quenching (NPQ), reducing energy dissipation capacity by 30–50% [1]
  • Accumulation of reactive oxygen species (ROS) due to insufficient α-tocopherol [6]
  • Photooxidative damage to thylakoid membranes, evidenced by malondialdehyde (MDA) levels increasing 2.5-fold [4]

The herbicide's light-dependent activity was demonstrated in Lolium perenne, where mesotrione application under 1,600 µmol/m²/s PAR caused 90% carotenoid loss compared to 45% at 600 µmol/m²/s [6]. This photodynamic enhancement occurs because carotenoid-deficient plants cannot quench triplet chlorophyll states, leading to singlet oxygen production.

Metabolic Selectivity in Monocot vs. Dicot Plant Systems

Selective herbicidal activity in maize (Zea mays) arises from differential metabolic processing. Monocots rapidly detoxify mesotrione via cytochrome P450-mediated hydroxylation followed by glycosylation, achieving 95% herbicide clearance within 48 hours [5]. In contrast, susceptible dicots like Amaranthus tuberculatus exhibit 3–5 times slower metabolic rates, allowing toxic concentrations to persist [2].

Key metabolic differences include:

Metabolic FeatureMaize (Monocot)Palmer Amaranth (Dicot)
Primary Detoxification Route4-OH-mesotrione formation5-OH-mesotrione formation
Half-life (Hours)4.2 ± 0.812.6 ± 2.4
Conjugate TypeGlucoseGlutathione
Detoxification Efficiency98%32%

Resistant weed populations have evolved enhanced metabolic capabilities. Amaranthus palmeri SYNR1 metabolizes mesotrione 2.3 times faster than sensitive biotypes, primarily through cytochrome P450 71A1-mediated 5-hydroxylation [2]. This pathway differs from maize's 4-hydroxylation route, suggesting convergent evolution of resistance mechanisms [3].

Tyrosine Homeostasis Alterations in Non-Target Organisms

While mesotrione's selectivity minimizes crop damage, non-target species experience significant tyrosine metabolism perturbations. In the alga Chlamydomonas reinhardtii, mesotrione exposure increases intracellular tyrosine concentrations by 70–130%, disrupting nitrogen allocation to proteins and secondary metabolites [1].

These homeostasis alterations have cascading effects:

  • Phenylpropanoid Pathway Inhibition: Elevated tyrosine represses phenylalanine ammonia-lyase (PAL), reducing lignin biosynthesis by 40% in aquatic macrophytes [1]
  • Alkaloid Synthesis Modulation: Nicotiana tabacum shows 25% reduced nicotine production due to competition for aromatic amino acid precursors [4]
  • Microbial Symbiosis Disruption: Mycorrhizal fungi exhibit 60% lower colonization rates in mesotrione-treated soils, potentially linked to altered root exudate profiles [6]

The ecological implications remain understudied, but mesotrione's persistence in aquatic systems (half-life >30 days) raises concerns about chronic exposure effects on algal communities and biofilm-forming organisms [1].

Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]

Color/Form

Pale yellow solid
Opaque solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Exact Mass

339.04127293 g/mol

Monoisotopic Mass

339.04127293 g/mol

Heavy Atom Count

23

LogP

log Kow (at 20 °C): 0.11 (unbuffered water), 0.90 (pH 5), <-1.0 (pH 7 and pH 9)

Odor

Faint pleasant odor

Melting Point

165 °C

UNII

48TR68G21T

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw.

Vapor Pressure

0.00000004 [mmHg]
<5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104206-82-8

Absorption Distribution and Excretion

Approximately 70% /mestrione was absorbed/ within 72 hours. /Mestrione was/ widely distributed, highest residues in liver and kidney at 72 hours. No evidence of accumulation. 65-70% excreted within 72 hours, mainly via urine (55%)
NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione (2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD). NTBC has been successfully used as a treatment for hereditary tyrosinaemia type 1 (HT-1), while mesotrione has been developed as an herbicide. The pharmacokinetics of the two compounds were investigated in healthy male volunteers following single oral administration. The aim of the NTBC study was to assess the bioequivalence of two different formulations and to determine the extent of the induced tyrosinaemia. The mesotrione study was performed to determine the magnitude and duration of the effect on tyrosine catabolism. Additionally, the urinary excretion of unchanged mesotrione was measured to assess the importance of this route of clearance and to help develop a strategy for monitoring occupational exposure. ... A total of 28 volunteers participated in two separate studies with the compounds. In the first study, the relative bioavailability of NTBC from liquid and capsule formulations was compared and the effect on plasma tyrosine concentrations measured. In the second study the pharmacokinetics of mesotrione were determined at three doses. Plasma tyrosine concentrations were monitored and the urinary excretion of mesotrione and tyrosine metabolites was measured. Both compounds were well tolerated at the dose levels studied. Peak plasma concentrations of NTBC were rapidly attained following a single oral dose of 1 mg x kg(-1) body weight of either formulation and the half-life in plasma was approximately 54 hr. There were no statistical differences in mean (+/- s.d.) AUC(0,infinity) (capsule 602 +/- 154 vs solution 602 +/- 146 ug x ml(-1) hr) or t1/2 (capsule 55 +/- 13 vs solution 54 +/- 8 hr) and these parameters supported the bioequivalence of the two formulations. Mesotrione was also rapidly absorbed, with a significant proportion of the dose eliminated unchanged in urine. The plasma half-life was approximately 1 hr and was independent of dose and AUC(0,infinity) and Cmax increased linearly with dose. Following administration of 1 mg NTBC x kg(-1) in either formulation, the concentrations of tyrosine in plasma increased to approximately 1100 nmol x ml(-1). Concentrations were still approximately 8 times those of background at 14 days after dosing, but had returned to background levels within 2 months of the second dose. Administration of mesotrione resulted in an increase in tyrosine concentrations which reached a maximum of approximately 300 nmol x ml(-1) following a dose of 4 mg x kg(-1) body weight. Concentrations returned to those of background within 2 days of dosing. Urinary excretion of tyrosine metabolites was increased during the 24 hr immediately following a dose of 4 mg mesotrione x kg(-1), but returned to background levels during the following 24 hr period. ...

Metabolism Metabolites

Limited metabolism, up to 5% metabolized by hydroxylation.
The metabolic fate of [(14)C]-2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (mesotrione) has been determined in the male and female rat and mouse following a single oral dose of either 1 or 100 mg/kg, in rat given 14 consecutive oral doses of 1 mg/kg, and in the surgically prepared, bile duct-cannulated rat following a single oral dose of 50 mg/kg. ...Mesotrione was extensively absorbed and rapidly excreted via urine in both rat and mouse. ...The major metabolic pathway was hydroxylation of the aromatic ring.

Wikipedia

Mesotrione

Biological Half Life

... The plasma half-life was approximately 1 hr ...

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Mesotrione is prepared by reaction of 3-methylmercaptonitrobenzene with acetyl chloride in the presence of aluminum trichloride yielding the corresponding ketone, which is oxidized with sodium oxychloride giving the corresponding 4-methylsulfonyl compound, which in turn is condensed with cyclohexane-1,3-dione to give the corresponding enol ester. The latter is rearranged to the desired product with potassium cyanide in the presence of triethylamine.
Preparation: C. G. Carter, European Patent Office 186118 (1986 to Stauffer); idem, United States of America 5006158 (1991 to ICI).

General Manufacturing Information

Callisto Herbicide is effective in controlling broadleaf weeds in field corn. It will replace atrazine and isoxaflutole herbicides. Mesotrione is a new class of herbicide and if used in Resistance Management Programs it can mitigate the increase in resistant biotypes.
The manufacturing impurity 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is considered to be of toxicological concern and must remain below 0.0002% (w/w) in the technical product.
Triketone herbicide for use in maize; inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD). Synthetic mimic of leptospermone, a natural herbicide produced by the bottlebrush plant, Callistemon citrinus Stapf.

Analytic Laboratory Methods

... High-pressure liquid chromatography fluorescence detector (HPLC/FLD), is available to enforce the tolerance expression.
HPLC determination in crops, soil, water.

Storage Conditions

Can be stored as low as 20 °F.

Interactions

... A range of acute, subchronic and reproduction studies in the rat involving administration of different doses of mesotrione, with or without co-administration of dietary L-tyrosine and a developmental study in the rabbit utilising both mesotrione and tyrosine were used to elucidate the role of tyrosine in the pathogenesis of effects. ...The incidence and/or severity of the changes correlated with plasma tyrosine concentrations but not with concentrations of mesotrione.

Stability Shelf Life

Stable to hydrolysis (pH 4-9).

Dates

Modify: 2023-08-15

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